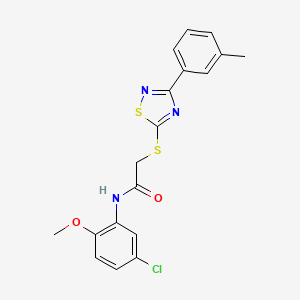![molecular formula C10H10N2O3 B2899245 Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 474432-56-9](/img/structure/B2899245.png)
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . Its IUPAC name is “this compound” and it has a CAS RN of 474432-56-9 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: COC(=O)C1=C2C=C(C=CN2N=C1)CO . The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 5-HMPC has been studied for its potential applications in various scientific fields. It has been found to be a useful reagent in the synthesis of other compounds, such as pyrazolo[1,5-a]pyridine derivatives and quinazolinones. It has also been used as a starting material in the synthesis of biologically active compounds, such as inhibitors of the enzyme aromatase, which is involved in the production of estrogen. In addition, this compound 5-HMPC has been studied as a potential drug candidate for the treatment of certain types of cancer.
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .
Mode of Action
Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Pharmacokinetics
Similar compounds have been noted to have high gastrointestinal absorption .
Result of Action
Similar compounds have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .
Action Environment
Similar compounds have been synthesized under various conditions, indicating that the environment can play a role in their formation and stability .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 5-HMPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound in the presence of light, and it can be easily hydrolyzed in the presence of water.
Zukünftige Richtungen
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 5-HMPC has a range of potential future applications. It could be further studied as a potential drug candidate for the treatment of certain types of cancer. It could also be studied for its potential use as an inhibitor of other enzymes, such as those involved in the production of other hormones or neurotransmitters. In addition, it could be studied for its potential use as an anti-inflammatory, antioxidant, and neuroprotective agent. Finally, it could be further studied for its potential use in the synthesis of other compounds, such as pyrazolo[1,5-a]pyridine derivatives and quinazolinones.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXLXBYELWDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)
![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)
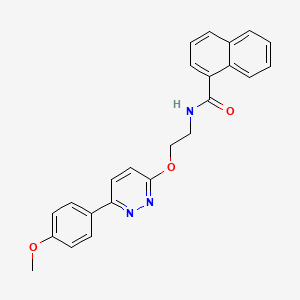
![1-(1H-indazole-3-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2899174.png)
![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)
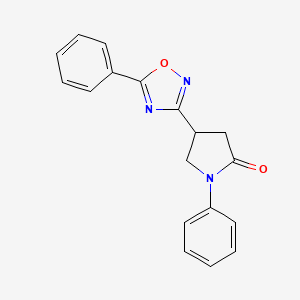
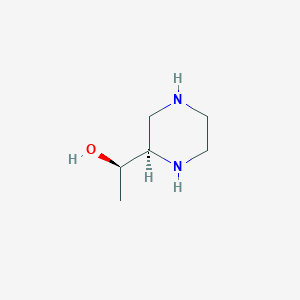
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
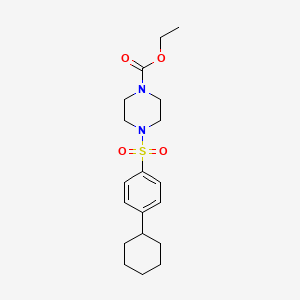
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
